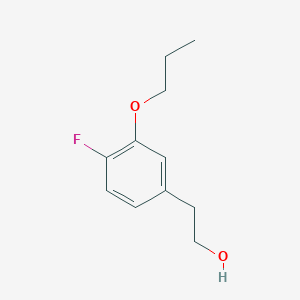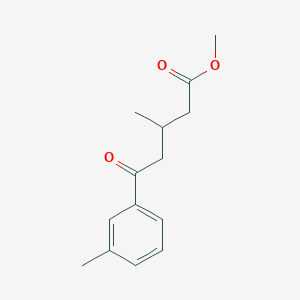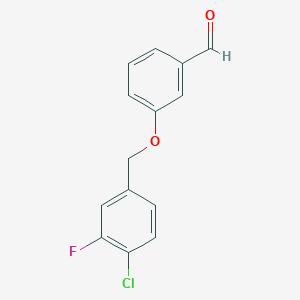
2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol is an organic compound characterized by the presence of a chlorinated aromatic ring and a tertiary alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol typically involves the reaction of 3-chloro-2-methylbenzyl chloride with 3-methyl-2-butanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major product is 2-(3-Chloro-2-methylphenyl)-3-methylbutan-2-one.
Reduction: The major product is 2-(3-Chloro-2-methylphenyl)-3-methylbutane.
Substitution: The major products depend on the nucleophile used, such as 2-(3-Methoxy-2-methylphenyl)-3-methylbutan-2-ol when using sodium methoxide.
Applications De Recherche Scientifique
2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorinated aromatic ring and the tertiary alcohol group allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chloro-2-methylphenyl)-3-methylbutan-2-one: Similar structure but with a ketone group instead of an alcohol.
2-(3-Methoxy-2-methylphenyl)-3-methylbutan-2-ol: Similar structure but with a methoxy group instead of a chlorine atom.
2-(3-Chloro-2-methylphenyl)-3-methylbutane: Similar structure but without the alcohol group.
Uniqueness
2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol is unique due to the combination of its chlorinated aromatic ring and tertiary alcohol group, which confer specific chemical reactivity and potential biological activity that are distinct from its analogs.
Propriétés
IUPAC Name |
2-(3-chloro-2-methylphenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-8(2)12(4,14)10-6-5-7-11(13)9(10)3/h5-8,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOONBJWDGAQMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(C)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Diethylamino)phenyl]-2-pentanol](/img/structure/B7994905.png)




![2-[(Di-n-butylamino)methyl]thiophenol](/img/structure/B7994943.png)






